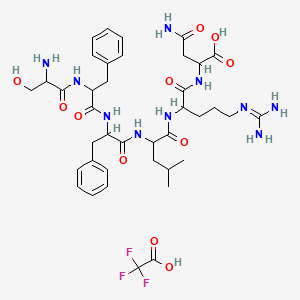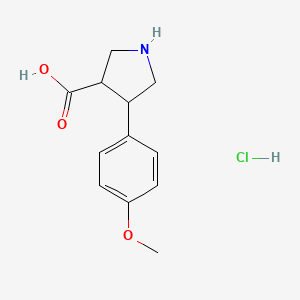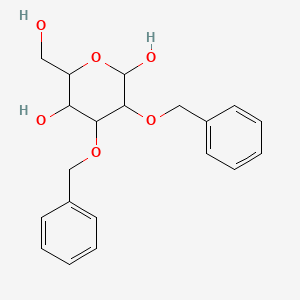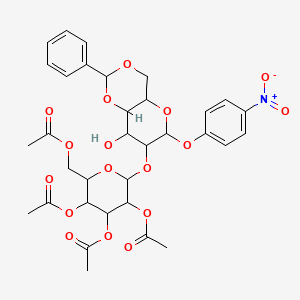
Chloranilic acid sodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloranilic acid sodium salt hydrate is a chemical compound with the molecular formula C6Cl2O4.2Na.H2O. It is a derivative of chloranilic acid, which is known for its red-orange crystalline appearance. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloranilic acid sodium salt hydrate can be synthesized through the hydrolysis of chloranil (tetrachloro-1,4-benzoquinone) in the presence of sodium hydroxide. The reaction involves the following steps:
- Dissolve chloranil in water.
- Add sodium hydroxide to the solution.
- Heat the mixture to facilitate the reaction.
- The product, this compound, precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors where temperature, pH, and reaction time are carefully controlled.
Analyse Chemischer Reaktionen
Types of Reactions
Chloranilic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chloranil.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Chloranil.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chloranilic acid sodium salt hydrate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic reagent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of chloranilic acid sodium salt hydrate involves its ability to form coordination complexes with metal ions. The compound acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical reactions, influencing metabolic pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloranil: A precursor to chloranilic acid sodium salt hydrate, used in similar applications.
Hydroquinone: A reduction product of this compound, used in photography and as a reducing agent.
Benzoquinone: A related compound with similar chemical properties, used in organic synthesis.
Uniqueness
This compound is unique due to its ability to form stable coordination complexes with metal ions. This property makes it valuable in various scientific research applications, particularly in the study of metal ion interactions and coordination chemistry.
Eigenschaften
Molekularformel |
C6H2Cl2NaO4 |
|---|---|
Molekulargewicht |
231.97 g/mol |
InChI |
InChI=1S/C6H2Cl2O4.Na/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H; |
InChI-Schlüssel |
CDDUGUAIXYGQFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.[Na] |
Verwandte CAS-Nummern |
36275-66-8 35771-46-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


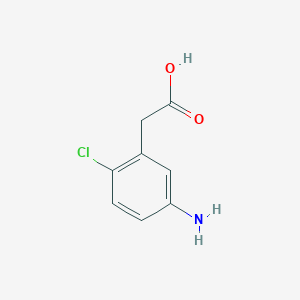
![8,16-Bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol](/img/structure/B12324271.png)
![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)

![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
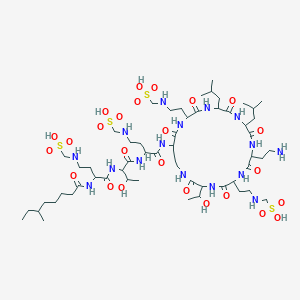
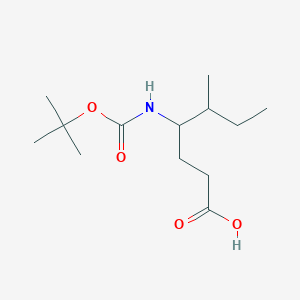


![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)
